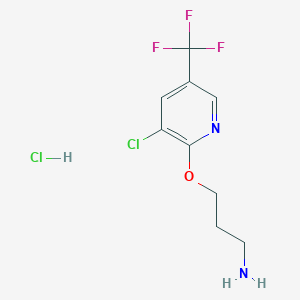

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C9H12ClF3N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, replacing chlorine with an alkoxy group.

Oxidation Reactions: Oxidized derivatives of the compound.

Reduction Reactions: Reduced forms of the compound, potentially altering the trifluoromethyl group.

Aplicaciones Científicas De Investigación

Agrochemical Industry

Trifluoromethylpyridine derivatives are extensively utilized in the agrochemical sector. The unique properties of the trifluoromethyl group enhance the biological activity of these compounds, making them effective in crop protection. For instance, several derivatives have been developed for herbicides and fungicides due to their ability to inhibit specific enzyme pathways in pests.

Case Study: Herbicide Development

A study highlighted the synthesis of a new herbicide based on trifluoromethylpyridine that showed significant efficacy against broadleaf weeds while being safe for cereal crops. The compound's structure allowed for selective targeting of weed species without harming crops, demonstrating its potential as an environmentally friendly alternative to existing herbicides .

Pharmaceutical Applications

In pharmaceuticals, trifluoromethylpyridine derivatives are known for their role as intermediates in the synthesis of various therapeutic agents. They exhibit a range of biological activities, including antibacterial and antifungal properties.

Case Study: Antimicrobial Agents

Research has shown that compounds similar to 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride have been tested for antimicrobial activity against resistant strains of bacteria. One study reported that a derivative demonstrated significant inhibition against Staphylococcus aureus, indicating its potential as a lead compound in antibiotic development .

Material Science

The unique electronic properties imparted by the trifluoromethyl group also make these compounds valuable in material science. They can be used to modify polymer matrices, enhancing thermal stability and chemical resistance.

Case Study: Polymer Modification

A recent investigation focused on incorporating trifluoromethylpyridine into polymer composites, resulting in materials with improved mechanical properties and thermal stability. This application is particularly relevant in industries requiring durable materials under extreme conditions .

Summary Table of Synthesis Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Chlorination | Electrophilic | Chlorine gas or chlorinating agents |

| Fluorination | Nucleophilic | Fluoride sources (e.g., HF) |

| Aminopropoxy Addition | Nucleophilic Substitution | Aminopropanol |

Mecanismo De Acción

The mechanism by which 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Aminopropoxy)-5-(trifluoromethyl)pyridine hydrochloride

- 3-Aminocoumarin derivatives

- Imidazo[1,2-a]pyridine analogues

Uniqueness

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both a trifluoromethyl group and a chlorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.

Actividad Biológica

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride, also known by its chemical structure and CAS number 326476-49-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₈ClF₃N₂

- Molecular Weight : 247.05 g/mol

- Appearance : Off-white to beige powder

- Melting Point : 95 - 97.5 °C

Anticancer Properties

Recent studies have indicated that derivatives of pyridine compounds, including those similar to this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown pro-apoptotic effects in various cancer cell lines like A549 (lung cancer) and HCT116 (colon cancer) through mechanisms involving cell cycle arrest and apoptosis induction .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 10 | Induces apoptosis |

| Compound B | HCT116 | 8 | Cell cycle arrest |

| 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine | TBD | TBD | TBD |

The biological activity of this compound is believed to involve several mechanisms:

- Apoptosis Induction : Studies have shown that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest, particularly at the S phase, preventing cancer cells from proliferating .

- Antioxidant Effects : Some derivatives exhibit antioxidant properties, which can further contribute to their anticancer efficacy by protecting healthy cells from oxidative stress .

Case Studies

- Study on Antiproliferative Effects : A recent study assessed the antiproliferative effects of various pyridine derivatives on cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability at concentrations as low as 10 µM .

- Mechanistic Studies : Flow cytometry analyses revealed that compounds similar to this compound could effectively induce late apoptosis in A549 cells, with up to 42% of cells undergoing late apoptosis or necrosis after treatment with specific derivatives .

Safety and Toxicity

The safety profile of this compound indicates potential hazards if ingested or inhaled. It is classified under acute toxicity categories and requires appropriate safety measures during handling .

Propiedades

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF3N2O.ClH/c10-7-4-6(9(11,12)13)5-15-8(7)16-3-1-2-14;/h4-5H,1-3,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYITLHZVIRZIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)OCCCN)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.